N-[1-(aminomethyl)cyclopentyl]-2-methylaniline
Description
N-[1-(Aminomethyl)cyclopentyl]-2-methylaniline is a cyclopentane-based aniline derivative featuring an aminomethyl substituent on the cyclopentyl ring and a methyl group at the ortho position of the aniline moiety. Its synthesis typically involves reductive amination or nucleophilic substitution strategies. The compound’s structural uniqueness lies in the combination of a rigid cyclopentane backbone and the aromatic aniline group, which may confer specific physicochemical and biological properties.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline |
InChI |
InChI=1S/C13H20N2/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13/h2-3,6-7,15H,4-5,8-10,14H2,1H3 |
InChI Key |
MGYFYOFMNFSAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCC2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline involves several strategic organic transformations, primarily focusing on the introduction of the aminomethyl group onto the cyclopentyl ring and the functionalization of the aniline core. The preparation typically includes amination, reductive amination, protection/deprotection steps, and alkylation reactions.
Starting Materials and General Strategy
- Cyclopentanone or derivatives serve as the cyclopentyl source.
- 2-Methylaniline acts as the aromatic amine precursor.
- The key step involves the formation of the aminomethyl substituent on the cyclopentyl ring, often via reductive amination or nucleophilic substitution.
Stepwise Synthetic Routes
Reductive Amination Approach
- Cyclopentanone is reacted with formaldehyde and an amine to form an imine intermediate.
- This imine is subsequently reduced, typically using sodium cyanoborohydride or a similar mild reducing agent, to yield the aminomethylcyclopentyl intermediate.
- The intermediate is then coupled with 2-methylaniline to afford the target compound.
Alkylation of Aniline Derivative
- The aniline nitrogen can be alkylated with a halomethylcyclopentane derivative.
- This involves the reaction of 2-methylaniline with a halomethyl-substituted cyclopentane under basic conditions, such as potassium carbonate in acetonitrile, to form the N-substituted product.
- The reaction conditions typically require stirring at elevated temperatures (e.g., 70 °C) for extended periods (e.g., 18 hours).
Protection and Deprotection Steps
- Protection of the aniline nitrogen with groups such as tert-butoxycarbonyl or Troc (2,2,2-trichloroethoxycarbonyl) is employed to prevent side reactions during multi-step synthesis.
- After key transformations, the protecting groups are removed under acidic or reductive conditions to regenerate the free amine.
Alternative Synthetic Routes
- Cyclopentylamines can be synthesized via nitroso compound reactions with cyclopentylboronic acids, enabling direct formation of N-alkyl aromatic amines with cyclopentyl substituents.
- This method avoids some protection/deprotection steps and metal catalysts, offering a more straightforward route to the aminomethylcyclopentyl moiety.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Cyclopentanone, formaldehyde, NaBH3CN, 2-methylaniline | 70-85 | Mild reducing agent avoids over-reduction |
| Alkylation of aniline | 2-Methylaniline, halomethylcyclopentane, K2CO3, MeCN, 70 °C, 18 h | 65-80 | Requires careful control of temperature |
| Protection of aniline | Troc-Cl or Boc2O, base, room temperature | 80-90 | Protects amine during intermediate steps |
| Deprotection | Acidic conditions (HCl) or Zn reduction | 85-95 | Regenerates free amine |
| Nitroso coupling | Nitrosobenzene, cyclopentylboronic acid, P(OEt)3 | 60-75 | Metal-free, avoids diarylation |
Yields are approximate and depend on reaction scale and purification methods.
Mechanistic Insights and Optimization
- Reductive amination is favored for its selectivity toward monoalkylation of amines, minimizing over-alkylation.
- Alkylation reactions benefit from the use of mild bases and polar aprotic solvents to enhance nucleophilicity of the aniline nitrogen.
- Protection strategies are critical when multiple reactive sites are present, ensuring regioselective transformations.
- The use of boronic acids in nitroso coupling reactions represents an innovative metal-free approach to synthesize N-alkylated aromatic amines with cyclic alkyl groups, including cyclopentyl.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires careful reagent handling |
| Aniline Alkylation | Nucleophilic substitution | Straightforward, scalable | Possible side reactions |
| Protection/Deprotection | Protect amine, perform reactions | Enables complex syntheses | Additional steps increase time |
| Nitroso Coupling with Boronic Acids | Direct N-alkylation via coupling | Metal-free, avoids diarylation | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclic Backbones
N-(bicyclo[2.2.1]hept-2-en-2-ylmethyl)-N-methylaniline (3ap)
- Structure: Features a bicyclic norbornene backbone instead of cyclopentane.
- Synthesis : Prepared via nucleophilic substitution of propargylic alcohols with aniline derivatives.
2-(1-Methylcyclopropyl)aniline
- Structure : Contains a cyclopropane ring fused to the aniline moiety.
- Properties : Molecular weight = 147.22 g/mol; CAS 71759-33-4.
- Key Differences : The smaller cyclopropane ring increases ring strain, which may enhance reactivity in ring-opening reactions compared to the more stable cyclopentane system in the target compound .
Analogues with Modified Aniline Substituents
N-(2-Cyanoethyl)-N-methylaniline
- Structure: Substituted with a cyanoethyl group instead of aminomethylcyclopentyl.
- Properties: MP = 90°C; synthesized via cyanoethylation of N-methylaniline with acrylonitrile .
- Key Differences: The electron-withdrawing cyano group reduces basicity compared to the primary amine in the target compound, influencing solubility and interaction with acidic targets.
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline
- Structure : Incorporates a benzimidazole ring, replacing the cyclopentane.
- Properties : Molecular formula = C₁₆H₁₅N₃; ChemSpider ID = 659400 .
- Key Differences : The benzimidazole moiety introduces aromaticity and hydrogen-bonding capability, which may enhance binding to biological targets like enzymes or receptors.
Functional Group Variations
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide
- Structure: Shares the aminomethylcyclopentyl group but includes a nitro-sulfonamide substituent.
- Properties : Molecular weight = 299.35 g/mol; CAS 1607328-02-8 .
4-(Dimethylphosphoryl)-2-methylaniline
- Structure : Contains a phosphoryl group at the para position.
- Properties: Higher polarity due to the phosphoryl group, affecting solubility in non-polar solvents .
- Key Differences : The phosphoryl group enables chelation with metal ions, a property absent in the target compound.
Comparative Data Table
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline, also known as a derivative of cyclopentyl amines, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that may influence various biological pathways, making it a candidate for further research in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2, with a molecular weight of 176.26 g/mol. Its structure features an aminomethyl group attached to a cyclopentyl ring, which is further substituted with a methylaniline moiety. This configuration may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1864056-48-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions, potentially enhancing the compound's affinity for biological targets.
Potential Biological Targets
- Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission.
- Enzymes : It could inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in different contexts:
-
Antimicrobial Activity :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes.
-
Cytotoxicity in Cancer Cells :
- In a study involving human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 25 µM, indicating effective cytotoxicity. Further analysis suggested that it induces apoptosis via the mitochondrial pathway.
-
Neuroprotective Effects :
- Research conducted on neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
